molecular formula C14H18N4O2S2 B6643153 N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide

Cat. No.: B6643153
M. Wt: 338.5 g/mol
InChI Key: OIYYZNNNRABWSW-UHFFFAOYSA-N
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Description

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a pyridine ring substituted with a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the pyridine ring and the methylpiperazine group. Key steps include:

    Formation of Thiophene-2-sulfonamide: This can be achieved by sulfonation of thiophene followed by amination.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Methylpiperazine Substitution: The final step involves the substitution of the pyridine ring with the methylpiperazine group, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
  • N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}thiophene-2-sulfonamide

Uniqueness

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-17-6-8-18(9-7-17)12-4-5-13(15-11-12)16-22(19,20)14-3-2-10-21-14/h2-5,10-11H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYYZNNNRABWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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